SPAAC Reaction Rate with Electron-Deficient Aryl Azides
The BCN core in endo-BCN-PEG2-acid reacts with electron-deficient aryl azides with second-order rate constants of 2.0–2.9 M⁻¹s⁻¹, representing a 4–14 fold acceleration over typical SPAAC reactions (0.2–0.5 M⁻¹s⁻¹) [1]. This rate enhancement is specific to aliphatic cyclooctynes like BCN and is not observed with benzoannulated cyclooctynes such as DBCO, which exhibit rate constants of ~0.34 M⁻¹s⁻¹ under comparable conditions [2].
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC with electron-deficient aryl azides |
|---|---|
| Target Compound Data | 2.0–2.9 M⁻¹s⁻¹ |
| Comparator Or Baseline | DBCO: 0.34 M⁻¹s⁻¹; Typical SPAAC: 0.2–0.5 M⁻¹s⁻¹ |
| Quantified Difference | BCN: up to 8.5× faster than DBCO; up to 14× faster than typical SPAAC |
| Conditions | Reaction with electron-deficient aryl azides; acetonitrile/water; ambient temperature |
Why This Matters
Faster kinetics enable lower reagent concentrations and shorter reaction times, critical for labeling sensitive biomolecules or high-throughput workflows.
- [1] Dommerholt J, van Rooijen O, Borrmann A, Guerra CF, Bickelhaupt FM, van Delft FL. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications. 2014;5:5378. View Source
- [2] Xie Y, Lopez-Silva TL, Schneider JP. Hydrophilic azide-containing amino acid to enhance the solubility of peptides for SPAAC reactions. Organic Letters. 2022;24(40):7378-7382. View Source
